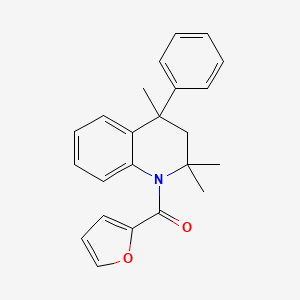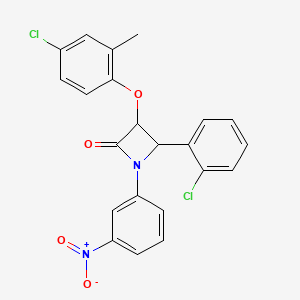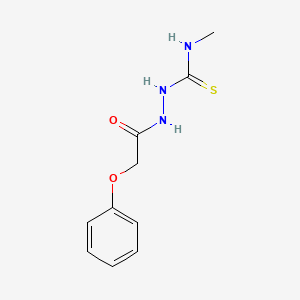
4,4'-(benzene-1,4-diyldicarbonyl)bis(5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(benzene-1,4-diyldicarbonyl)bis(5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one) is a complex organic compound characterized by its unique structure, which includes a benzene ring and pyrazolone moieties
Preparation Methods
The synthesis of 4,4’-(benzene-1,4-diyldicarbonyl)bis(5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one) typically involves multiple steps. One common method includes the reaction of benzene-1,4-dicarbonyl chloride with 5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at elevated temperatures, to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
4,4’-(benzene-1,4-diyldicarbonyl)bis(5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzene ring, using reagents such as halogens or alkylating agents. This leads to the formation of substituted derivatives with varying functional groups.
Scientific Research Applications
4,4’-(benzene-1,4-diyldicarbonyl)bis(5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’-(benzene-1,4-diyldicarbonyl)bis(5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4,4’-(benzene-1,4-diyldicarbonyl)bis(5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one) include other pyrazolone derivatives and benzene-based compounds. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. For example:
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: This compound has a similar pyrazolone structure but lacks the benzene ring, leading to different chemical properties and applications.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): This compound includes a biphenyl structure and is used in different applications, such as in the synthesis of verdazyl radicals.
By comparing these compounds, the unique features and potential advantages of 4,4’-(benzene-1,4-diyldicarbonyl)bis(5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one) can be highlighted, particularly in terms of its stability and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C26H34N4O4 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
5-methyl-4-[4-(3-methyl-5-oxo-1-pentyl-4H-pyrazole-4-carbonyl)benzoyl]-2-pentyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C26H34N4O4/c1-5-7-9-15-29-25(33)21(17(3)27-29)23(31)19-11-13-20(14-12-19)24(32)22-18(4)28-30(26(22)34)16-10-8-6-2/h11-14,21-22H,5-10,15-16H2,1-4H3 |
InChI Key |
CNQMTXVWJLZNIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=C(C=C2)C(=O)C3C(=NN(C3=O)CCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-9-(3-fluorophenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11504665.png)
![3-amino-4,5,6-trimethyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11504675.png)

![ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11504686.png)
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B11504690.png)
![(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11504694.png)
![N-(2-{bis[(3-nitrophenyl)sulfonyl]amino}ethyl)-2-phenylacetamide](/img/structure/B11504697.png)

![(4-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B11504711.png)
![ethyl 1-[4-(ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11504715.png)
![2-(4-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B11504720.png)

![N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide](/img/structure/B11504747.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11504762.png)
